4-Azidobretylium tosylate
Description
Properties
CAS No. |
105959-93-1 |
|---|---|
Molecular Formula |
C18H23BrN4O3S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4-azido-2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16BrN4.C7H8O3S/c1-4-16(2,3)8-9-5-6-10(14-15-13)7-11(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ODHLIFUZXVKFBM-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Other CAS No. |
105959-93-1 |
Synonyms |
4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate 4-azidobretylium tosylate |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azidobretylium Tosylate
Established Synthetic Pathways for 4-Azidobretylium Tosylate
The synthesis of this compound, with the full chemical name 4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate, is a multi-step process that begins with the appropriate substitution of a toluene (B28343) precursor. ontosight.ai A common route involves the initial preparation of a key intermediate, 2-bromo-4-nitrotoluene.
One established method to synthesize this intermediate starts from 4-amino-2-nitrotoluene. The amino group is first converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. Specifically, 4-amino-2-nitrotoluene is treated with an aqueous solution of hydrobromic acid and sodium nitrite (B80452) at low temperatures (0°C) to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid to yield 4-bromo-2-nitrotoluene (B1266186). chemicalbook.com
The subsequent step involves the benzylic bromination of 4-bromo-2-nitrotoluene to form 2-bromo-4-nitrobenzyl bromide. This radical substitution is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in a suitable solvent like carbon tetrachloride, and often under irradiation with a UV lamp to facilitate the reaction. chemicalbook.comchemicalbook.com
Following the formation of 2-bromo-4-nitrobenzyl bromide, the nitro group is reduced to an amino group. This reduction can be carried out using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step yields 2-bromo-4-aminobenzyl bromide.
The crucial azido (B1232118) functionality is introduced by converting the newly formed amino group into an azide (B81097). This is typically achieved by diazotization of the amino group with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at 0°C, followed by treatment of the resulting diazonium salt with sodium azide. This reaction sequence produces 2-bromo-4-azidobenzyl bromide.
The final steps involve the formation of the quaternary ammonium (B1175870) salt and the introduction of the tosylate counterion. The 2-bromo-4-azidobenzyl bromide is reacted with N,N-dimethylethylamine. The lone pair of the tertiary amine attacks the benzylic carbon, displacing the bromide and forming the quaternary ammonium bromide salt, 4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium bromide. The final compound, this compound, is then obtained by an anion exchange reaction, where the bromide ion is replaced by a tosylate ion. This can be accomplished by treating the quaternary ammonium bromide with a silver tosylate salt or by using an ion-exchange resin.
A plausible synthetic scheme is outlined below:
| Step | Reactant | Reagents | Product |
| 1 | 4-Amino-2-nitrotoluene | 1. HBr, NaNO₂, 0°C; 2. CuBr, HBr | 4-Bromo-2-nitrotoluene |
| 2 | 4-Bromo-2-nitrotoluene | NBS, AIBN, CCl₄, hv | 2-Bromo-4-nitrobenzyl bromide |
| 3 | 2-Bromo-4-nitrobenzyl bromide | SnCl₂, HCl | 2-Bromo-4-aminobenzyl bromide |
| 4 | 2-Bromo-4-aminobenzyl bromide | 1. NaNO₂, HCl, 0°C; 2. NaN₃ | 2-Bromo-4-azidobenzyl bromide |
| 5 | 2-Bromo-4-azidobenzyl bromide | N,N-Dimethylethylamine | 4-Azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium bromide |
| 6 | 4-Azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium bromide | Silver tosylate | This compound |
Reaction Efficiency and Selectivity in this compound Synthesis
The benzylic bromination of 4-bromo-2-nitrotoluene is a critical step where selectivity is paramount. The use of N-bromosuccinimide helps to maintain a low concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich ring. The selectivity for the desired monobrominated product over dibrominated byproducts can be enhanced by using a stoichiometric amount of NBS and monitoring the reaction progress carefully.
The reduction of the nitro group to an amine is generally a high-yielding reaction. However, the choice of reducing agent is important to avoid side reactions, such as the reduction of the bromo substituent. Catalytic hydrogenation offers a clean and efficient method, but the catalyst and conditions must be chosen carefully to prevent dehalogenation.
The conversion of the amino group to the azide via diazotization followed by reaction with sodium azide is also typically efficient. The key to high yields is maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt.
The final quaternization step to form the ammonium salt is usually straightforward and high-yielding. The subsequent anion exchange to introduce the tosylate can also be achieved with high efficiency, particularly when using precipitation of an insoluble silver halide to drive the reaction to completion.
Derivatization Strategies and Analogues of this compound
The modular nature of the synthesis of this compound allows for the preparation of a variety of structural analogues with modified properties. These derivatives are often designed to alter the reactivity of the azido group, the length of a linker, or the properties of the aromatic ring.
Design Principles for Structural Analogues
The design of structural analogues of this compound is guided by the intended application. For its use as a photoaffinity label, modifications might be introduced to fine-tune its photoreactivity or its binding affinity to a target molecule. researchgate.net For applications in click chemistry, the accessibility of the azide group can be modulated by altering the steric environment around it.
Key design principles include:
Modification of the Azido Group Position: The position of the azido group on the aromatic ring can be varied to probe different regions of a binding site.
Alteration of Substituents on the Aromatic Ring: The bromo substituent can be replaced with other halogens or with alkyl or alkoxy groups to modify the electronic properties and steric bulk of the molecule.
Variation of the Quaternary Ammonium Group: The ethyl and methyl groups on the nitrogen atom can be replaced with other alkyl chains to alter the lipophilicity and size of the quaternary ammonium headgroup.
Introduction of a Linker: A flexible linker can be introduced between the aromatic ring and the azido group, which can be useful in bioconjugation applications to bridge a greater distance to a target molecule. nih.gov
Synthesis of Modified this compound Derivatives
The synthesis of modified this compound derivatives follows similar synthetic pathways to the parent compound, with variations in the starting materials or reagents.
For example, to synthesize an analogue with a different halogen at the 2-position, the corresponding 4-amino-2-halotoluene would be used as the starting material. Similarly, analogues with different alkyl groups on the quaternary nitrogen can be prepared by using the appropriate tertiary amine in the final quaternization step.
To introduce a linker, a starting material such as 4-aminobenzyl alcohol could be used. rsc.org The alcohol can be functionalized with a linker containing an azido group at its terminus. The benzylic alcohol would then be converted to a benzyl (B1604629) bromide, followed by quaternization and anion exchange as previously described.
The synthesis of these derivatives often requires careful optimization of reaction conditions to accommodate the different electronic and steric properties of the modified substrates.
Mechanistic Investigations of 4 Azidobretylium Tosylate Interactions with Biological Targets
Principles of Photoaffinity Labeling with 4-Azidobretylium Tosylate
Photoaffinity labeling is a powerful technique used to identify and characterize binding sites of ligands within biological macromolecules. nih.govnih.gov This method utilizes a photoaffinity probe, a molecule that is structurally similar to a ligand of interest but contains a photoreactive group. This compound (ABT) is designed as a photoaffinity probe for bretylium (B1223015) binding sites. nih.govnih.gov Bretylium is a compound known for its antiarrhythmic properties and its interaction with sites like amiloride-sensitive sodium ion channels. nih.govnih.gov
The fundamental principle of photoaffinity labeling with ABT involves a two-step process. rsc.orgnih.gov First, in the absence of light, ABT binds reversibly and specifically to its target protein, forming a non-covalent complex. rsc.orgnih.gov This initial binding is governed by the same intermolecular forces as the parent compound, bretylium. The ideal photoaffinity probe should exhibit high affinity and selectivity for the target binding site to ensure that the subsequent covalent labeling is specific. nih.gov
The second step involves the activation of the photoreactive azido (B1232118) (-N₃) group on the phenyl ring of ABT by ultraviolet (UV) light. nih.gov Upon absorption of light of an appropriate wavelength, the aryl azide (B81097) is converted into a highly reactive and short-lived intermediate called a nitrene. nih.govrsc.org This reactive nitrene can then rapidly and indiscriminately form a covalent bond with nearby amino acid residues within the binding site. nih.gov This permanent, covalent linkage allows for the subsequent identification of the labeled protein and the specific amino acid residues at the binding site. nih.gov An important consideration is the use of a wavelength of light that activates the probe but does not cause significant damage to the biological system. nih.gov Aryl azides are often favored because they can be photolyzed at longer wavelengths (λ > 300 nm). nih.gov
Control experiments are crucial to validate the specificity of the labeling. These typically include performing the experiment in the dark to ensure no covalent binding occurs without photoactivation, and conducting the photolysis in the presence of a high concentration of the parent, non-photoreactive ligand (in this case, bretylium) to demonstrate competitive protection of the binding site from photolabeling. nih.gov
Reversible Binding Kinetics of this compound to Target Proteins
Before photochemical activation, this compound acts as a reversible inhibitor, and its binding affinity to a target protein can be quantified. nih.govnih.gov This reversible interaction is a critical aspect of its function as a photoaffinity label, as it ensures that the probe is localized at the specific binding site prior to the generation of the reactive species. rsc.org
In a study using acetylcholinesterase as a model protein, it was demonstrated that both bretylium tosylate and this compound are reversible inhibitors of the enzyme. nih.govnih.gov
Determination of Inhibition Constants (Ki)
The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a protein; a lower Kᵢ value indicates a higher affinity. nih.gov For this compound, the Kᵢ for its interaction with acetylcholinesterase was determined through kinetic studies. nih.govnih.gov
The Kᵢ values for the inhibition of acetylcholinesterase were found to be 40 µM for bretylium tosylate and 6 µM for this compound. nih.govnih.gov This indicates that the azido-analogue, ABT, has a significantly higher affinity for the enzyme than the parent compound.
| Compound | Target Protein | Inhibition Constant (Kᵢ) |
| This compound | Acetylcholinesterase | 6 µM |
| Bretylium tosylate | Acetylcholinesterase | 40 µM |
Photochemical Activation and Irreversible Inactivation Mechanisms
Upon exposure to UV light, the chemically inert this compound becomes photochemically labile, leading to the irreversible inactivation of its target protein. nih.govnih.gov This process is initiated by the photochemical activation of the aryl azide group.
Quantum Yield and Photoreactivity of the Azido Group
The efficiency of the photochemical activation is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event, in this case, the decomposition of the azido group. rsc.org While the specific quantum yield for the photolysis of this compound has not been reported, studies on aromatic azides show that the quantum yield can be dependent on the wavelength of irradiation and the electronic properties of the aromatic system. rsc.orgresearchgate.net The photolysis of aromatic azides proceeds through the formation of a highly reactive singlet nitrene intermediate upon the extrusion of a nitrogen molecule. researchgate.net This singlet nitrene is the primary species responsible for the covalent modification of the target protein. However, it can also undergo intersystem crossing to a more stable, but less reactive, triplet nitrene. researchgate.net
Formation of Covalent Adducts
Once the highly reactive singlet nitrene is generated within the binding pocket of the target protein, it can rapidly undergo a variety of reactions to form a stable covalent adduct. The indiscriminate reactivity of the nitrene allows it to insert into C-H and N-H bonds of amino acid side chains or the polypeptide backbone, or to add to aromatic residues. nih.gov This results in the formation of a permanent covalent bond between the photoaffinity label and the protein. mdpi.com
In the case of this compound and its interaction with acetylcholinesterase, photolysis leads to an apparent irreversible inactivation of the enzyme. nih.govnih.gov The irreversible nature of this photoinactivation has been demonstrated by techniques such as Sephadex G-25 chromatography, which separates the covalently modified protein from unbound ligand. nih.govnih.gov The rate of this irreversible inactivation is retarded by the presence of bretylium tosylate, providing strong evidence that the covalent modification occurs at the specific bretylium binding site. nih.govnih.gov
A potential side reaction for aryl azides is the rearrangement of the singlet nitrene into a less reactive ketenimine, which can then be attacked by nucleophiles. nih.gov However, the very short lifetime of the singlet nitrene when generated within a binding site generally favors direct insertion reactions. rsc.org
Allosteric Modulation and Binding Site Characterization via this compound
Photoaffinity labeling with probes like this compound is a valuable tool for characterizing ligand binding sites. nih.gov By identifying the specific amino acid residues that are covalently modified, researchers can map the location and composition of the binding pocket.
While this compound was synthesized to be a probe for bretylium binding sites, which include amiloride-sensitive sodium ion transport sites, there is currently no specific published research detailing its use in studies of allosteric modulation for these or other targets. nih.govnih.govnih.govnih.gov Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the protein's function. nih.gov The available evidence for this compound's interaction with acetylcholinesterase points towards competitive binding at the active site rather than allosteric modulation. nih.govnih.gov
Further research would be required to explore the potential of this compound as a probe for allosteric binding sites on other proteins, such as ion channels. nih.gov Such studies would involve demonstrating that the probe binds to a site topographically distinct from the primary ligand or substrate binding site and that this binding modulates the protein's activity.
Competitive Binding Studies with Parent Compounds and Ligands
Competitive binding studies are crucial for understanding the specificity of a ligand's interaction with its target. In the case of this compound (ABT), research has demonstrated its nature as a competitive inhibitor, particularly in studies involving acetylcholinesterase as a model protein. nih.gov
Initial kinetic analyses revealed that both this compound and its parent compound, bretylium tosylate, act as reversible inhibitors of acetylcholinesterase. nih.gov Notably, this compound exhibits a higher affinity for the enzyme compared to bretylium tosylate. The kinetic inhibition constants (Ki) determined in these studies highlight this difference in binding affinity. nih.gov
Table 1: Kinetic Inhibition Constants (Ki) for Acetylcholinesterase
| Compound | Ki (µM) |
|---|---|
| This compound | 6 |
| Bretylium tosylate | 40 |
Data sourced from Branchini et al., 1986. nih.gov
Identification of Amino Acid Residues Involved in Binding
While competitive binding studies have successfully established that this compound interacts with the active site of targets like acetylcholinesterase, the specific amino acid residues that form the binding pocket for this compound have not been explicitly identified in the reviewed scientific literature. nih.gov Photoaffinity labeling, the very technique for which this compound was designed, is the standard method to pinpoint such interactions. biologiachile.clnih.govnih.gov This process involves the light-induced formation of a covalent bond between the photolabile azido group and nearby amino acid residues, allowing for their subsequent identification through techniques like protein sequencing or mass spectrometry. nih.gov
Although the study by Branchini et al. (1986) demonstrated the utility of this compound as a photoaffinity probe, it did not report the specific amino acid residues that were covalently labeled upon photoactivation. nih.gov Therefore, while it is known that the compound binds to the active site gorge of acetylcholinesterase, the precise residues that constitute its binding environment remain to be elucidated. nih.govnih.govproteopedia.org
Applications of 4 Azidobretylium Tosylate As a Chemical Probe
Characterization of Acetylcholinesterase Active Sites Using 4-Azidobretylium Tosylate
Acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), has been a key target for studying the interactions of this compound. The compound has proven to be a potent tool for elucidating the structure and function of the enzyme's active site.
In Vitro Enzymatic Activity Modulation
This compound acts as a reversible inhibitor of acetylcholinesterase in the absence of light. nih.gov Its inhibitory potency has been quantified, demonstrating a significant affinity for the enzyme. The kinetic inhibition constant (Ki) for this compound's interaction with acetylcholinesterase has been determined to be 6 µM. nih.gov This indicates a stronger binding affinity compared to its parent compound, bretylium (B1223015) tosylate, which has a Ki of 40 µM. nih.gov This reversible inhibition highlights the specific interaction of the probe with the enzyme's active site prior to photoactivation.
| Compound | Kinetic Inhibition Constant (Ki) against Acetylcholinesterase |
| This compound | 6 µM |
| Bretylium tosylate | 40 µM |
Photolabeling and Proteomic Identification of Binding Partners
The azido (B1232118) group in this compound confers its utility as a photoaffinity label. Upon exposure to light, the azide (B81097) moiety is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the binding site of the target protein. This property has been exploited to irreversibly inactivate acetylcholinesterase. nih.gov
The irreversible nature of this photoinactivation has been confirmed through techniques such as Sephadex G-25 chromatography. nih.gov Furthermore, the rate of this photoinactivation can be reduced by the presence of competing ligands, such as bretylium tosylate or 4-oxo-N,N,N-trimethylpentanaminium iodide, providing further evidence that the binding occurs at or near the active site of acetylcholinesterase. nih.gov While the specific amino acid residues that are covalently modified by this compound have not been definitively identified in the available literature, the use of such photoaffinity probes is a standard approach that precedes proteomic analysis to pinpoint the precise binding location within the protein structure.
Exploration of Bretylium Binding Sites Beyond Acetylcholinesterase
The utility of this compound extends beyond the study of acetylcholinesterase, serving as a probe for other potential binding sites of bretylium and related compounds.
Interaction with Amiloride-Sensitive Sodium Ion Transport Sites
Bretylium tosylate is known to interact with amiloride-sensitive sodium ion transport sites. nih.gov These channels play a crucial role in sodium reabsorption in epithelial tissues. The development of this compound as a photoaffinity probe provides a potential tool for the characterization of these binding sites. The ability of bretylium to open mucosal amiloride-sensitive sodium channels has been documented, an effect that is dependent on the presence of sodium ions and is blocked by amiloride. By using this compound, researchers can potentially label and subsequently identify the specific protein subunits and amino acid residues that constitute the bretylium binding domain on these ion channels.
Utility of this compound in Bioconjugation and Click Chemistry
The presence of an azide group in this compound suggests its potential for use in bioconjugation and click chemistry, two powerful strategies for labeling and modifying biological molecules.
Bioorthogonal Labeling Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key functional group in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."
In principle, after the photo-induced covalent attachment of this compound to its target protein, the unreacted azide handle could be available for subsequent ligation with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that has been modified with an alkyne. This would enable the visualization or purification of the labeled protein. However, it is important to note that in its primary application as a photoaffinity label, the azide group is consumed in the process of forming the covalent bond with the target. For this compound to be used in click chemistry, a different experimental design would be required, where the azide serves as a bioorthogonal handle for ligation rather than as a photo-reactive crosslinker. There is currently no specific documentation in the scientific literature demonstrating the use of this compound in such bioorthogonal labeling strategies.
Conjugation to Biomolecules for Functional Studies
This compound (ABT) serves as a valuable chemical probe in the field of biochemistry and pharmacology, primarily utilized for photoaffinity labeling to identify and characterize the binding sites of its parent compound, bretylium. Bretylium is recognized for its antiarrhythmic properties and its function as an adrenergic neuron blocking agent. The strategic incorporation of an azido group into the bretylium structure allows for the formation of a covalent bond with its biological targets upon photoactivation, thereby enabling the elucidation of molecular interactions.
The primary application of this compound in functional studies has been demonstrated in the investigation of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. nih.gov In these studies, acetylcholinesterase was employed as a model protein to explore the binding characteristics of bretylium and its derivatives.
Research has shown that this compound acts as a reversible inhibitor of acetylcholinesterase. nih.gov The binding affinity of this compound to the enzyme is significantly higher than that of bretylium tosylate, as indicated by their respective kinetic inhibition constants (Ki). nih.gov
| Compound | Kinetic Inhibition Constant (Ki) against Acetylcholinesterase |
| This compound | 6 µM |
| Bretylium tosylate | 40 µM |
The lower Ki value for this compound signifies a stronger binding affinity to acetylcholinesterase. nih.gov
A key feature of this compound as a chemical probe is its photolabile nature. nih.gov Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This intermediate can then form a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein. This process leads to the irreversible inactivation of the enzyme. nih.gov
The specificity of this photo-induced conjugation has been confirmed through competitive inhibition studies. The rate of irreversible inactivation of acetylcholinesterase by this compound was observed to be retarded in the presence of bretylium tosylate or 4-oxo-N,N,N-trimethylpentanaminium iodide (OTI). nih.gov This observation strongly suggests that these molecules compete for the same binding site on the enzyme. Further confirmation of the irreversible nature of this photoinactivation was provided by Sephadex G-25 chromatography. nih.gov
These findings highlight the utility of this compound as a photoaffinity probe for characterizing the active site of acetylcholinesterase. nih.gov By covalently labeling the binding site, it facilitates the identification of the specific amino acid residues involved in the interaction with bretylium and related compounds. This approach is fundamental to understanding the molecular basis of the pharmacological actions of adrenergic neuron blocking agents and for the design of new therapeutic agents.
While the documented applications of this compound are predominantly focused on its interaction with acetylcholinesterase, the principles of its use as a photoaffinity label are broadly applicable to the study of other potential biological targets of bretylium.
Analytical and Biophysical Methodologies for Studying 4 Azidobretylium Tosylate Interactions
Chromatographic Techniques in Investigating 4-Azidobretylium Tosylate Binding
Chromatographic methods are fundamental in the initial stages of studying the binding characteristics of this compound. These techniques separate molecules based on their physical and chemical properties, providing a means to distinguish between bound and unbound ligands.
Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for confirming the irreversible binding of this compound to its target macromolecules. This method separates molecules based on their size; larger molecules elute more quickly from the column than smaller ones. nih.gov
In the context of this compound, which can form a covalent bond with its target upon photoactivation, SEC is used to separate the stable, high-molecular-weight protein-ligand adduct from the low-molecular-weight unbound compound. For instance, in studies with acetylcholinesterase as a model protein, Sephadex G-25 chromatography was utilized to demonstrate the irreversible nature of the photoinactivation by this compound. nih.gov The successful separation of the enzyme-inhibitor complex from the free inhibitor after photolysis provides direct evidence of a stable, covalent bond formation. nih.gov
Table 1: Application of Size Exclusion Chromatography
| Parameter | Description |
|---|---|
| Technique | Size Exclusion Chromatography (e.g., Sephadex G-25) |
| Principle | Separation based on molecular size. |
| Application | To separate the stable this compound-protein adduct from the unbound compound. |
| Outcome | Confirmation of irreversible, covalent binding. |
| Reference Study | Inactivation of acetylcholinesterase with a bretylium (B1223015) tosylate photoaffinity probe. nih.gov |
Spectroscopic Approaches for Characterizing this compound Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of this compound derivatives and for analyzing the covalent adducts it forms with biological targets.
The synthesis of this compound and its derivatives requires rigorous structural confirmation, which is achieved through a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are vital. NMR provides detailed information about the atomic arrangement within the molecule, while IR spectroscopy is particularly useful for identifying the characteristic azide (B81097) functional group.
Mass spectrometry (MS) is a cornerstone technique for the analysis of covalent protein-drug adducts. mdpi.com It offers high sensitivity and accuracy in determining the molecular weight of the modified protein and can pinpoint the exact site of modification. nih.gov
When this compound covalently binds to a target protein, the resulting adduct will have a specific mass increase corresponding to the mass of the reactive fragment of the inhibitor. High-resolution MS can detect this mass shift, confirming the formation of the covalent bond. mdpi.com Furthermore, tandem MS (MS/MS) approaches, often coupled with liquid chromatography (LC-MS/MS), are employed to identify the specific amino acid residue(s) that have been modified. mdpi.comnih.gov This is typically achieved by proteolytic digestion of the protein adduct, followed by sequencing of the modified peptides. nih.gov
Table 2: Mass Spectrometry in Covalent Adduct Analysis
| MS Approach | Application to this compound Adducts | Information Gained |
|---|---|---|
| Intact Protein Analysis | Measurement of the total mass of the protein before and after reaction with this compound. | Confirmation of covalent adduct formation and determination of the stoichiometry of binding. |
| Bottom-Up Proteomics (LC-MS/MS) | Analysis of proteolytic digests of the modified protein. | Identification of the modified peptide(s) and pinpointing the specific amino acid residue(s) covalently bound to the ligand. mdpi.com |
Biophysical Techniques for Ligand-Target Interaction Characterization
A variety of biophysical techniques can be employed to characterize the non-covalent interactions of this compound with its target prior to photoactivation, as well as to study the consequences of covalent modification. nih.govnih.gov
Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of the initial binding event, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the interaction in the dark. X-ray crystallography is another powerful technique that can provide atomic-level structural details of how this compound binds to its target protein, both before and after covalent modification, revealing the precise conformational changes that occur. nih.gov
Table 3: Biophysical Techniques for Interaction Analysis
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Characterizes the thermodynamics of the initial, non-covalent binding to the target. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov | Elucidates the binding site and the specific molecular interactions before and after covalent modification. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff). | Measures the rates of association and dissociation of the non-covalent complex. |
Computational and Theoretical Studies on 4 Azidobretylium Tosylate
Molecular Docking Simulations for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a protein's binding site.
In a hypothetical study of 4-azidobretylium tosylate, molecular docking simulations would be employed to identify its potential biological targets and elucidate its binding interactions at the atomic level. The process would involve preparing the three-dimensional structure of this compound and docking it against a library of known protein structures, particularly those relevant to the therapeutic class of its parent compound, bretylium (B1223015), such as ion channels or receptors in the heart. ahajournals.orgpnas.org
The results of such simulations would typically be presented in a data table, ranking potential protein targets based on their predicted binding affinities (e.g., in kcal/mol). Key interacting amino acid residues within the predicted binding pocket would also be identified, providing insights into the structural basis of the ligand's potential activity.
Hypothetical Data Table for Molecular Docking:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Voltage-gated potassium channel | -8.5 | Tyr, Val, Ser |
| Muscarinic acetylcholine (B1216132) receptor | -7.9 | Trp, Asp, Phe |
| Sodium-potassium pump | -7.2 | Gly, Pro, Leu |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Quantum Chemical Calculations of Azido (B1232118) Group Reactivity
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. scienceopen.commdpi.com For this compound, these calculations would be crucial for understanding the chemical behavior of the azido (-N₃) group, which is a key functional group often used in "click chemistry" and as a photoaffinity label.
Methods like Density Functional Theory (DFT) would be applied to calculate various molecular properties. scienceopen.comaspbs.com These could include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters help in predicting the azido group's susceptibility to nucleophilic or electrophilic attack and its reactivity in cycloaddition reactions.
The findings from these calculations could be summarized in a table detailing the computed quantum chemical descriptors.
Hypothetical Data Table for Quantum Chemical Calculations:
| Quantum Chemical Descriptor | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |
| Mulliken Charge on N₁ (azido) | -0.45 | Suggests nucleophilic character |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Molecular Dynamics Simulations of Ligand-Protein Interactions with this compound
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. researchgate.netnih.govnih.gov Following the identification of a potential protein target through molecular docking, MD simulations would be performed to study the stability of the this compound-protein complex and the dynamics of their interaction. mdpi.com
These simulations would track the movement of every atom in the system over a period of nanoseconds to microseconds, providing insights into the flexibility of the ligand in the binding pocket, the role of water molecules in the interaction, and the conformational changes induced in the protein upon ligand binding. biorxiv.org Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability and flexibility of the complex.
Hypothetical Data Table for Molecular Dynamics Simulations:
| Simulation Parameter | Value | Description |
| Simulation Time | 200 ns | Total duration of the simulation |
| Average RMSD of Ligand | 1.5 Å | Stability of the ligand's position in the binding site |
| Average RMSF of Binding Site Residues | 2.1 Å | Flexibility of the amino acids interacting with the ligand |
| Number of Hydrogen Bonds (average) | 3 | Indicates the strength of polar interactions |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Future Directions and Emerging Research Avenues for 4 Azidobretylium Tosylate
Development of Next-Generation Photoaffinity Probes Based on the 4-Azidobretylium Tosylate Scaffold
The core structure of this compound, featuring a photoreactive azide (B81097) group, provides a robust scaffold for the design of more sophisticated and versatile photoaffinity probes. Future research in this area is anticipated to focus on several key enhancements to expand its experimental utility.
One promising direction is the incorporation of "clickable" handles, such as terminal alkynes or strained alkenes, into the this compound structure. This modification would enable the use of bioorthogonal chemistry, allowing for the attachment of various reporter tags (e.g., fluorophores, biotin) after the probe has covalently bound to its target. nih.gov This two-step approach offers significant advantages over traditional single-component probes, as the smaller size of the initial probe minimizes steric hindrance and potential disruption of the native biological interaction. The subsequent "click" reaction provides a highly specific and efficient method for target visualization, enrichment, and identification.
Furthermore, the development of derivatives with altered pharmacokinetic properties could enhance the probe's applicability in living systems. Modifications to improve cell permeability, for instance, would enable the study of intracellular targets in their native environment. Conversely, designing probes with reduced permeability would restrict their action to extracellular domains of membrane proteins, allowing for more targeted investigations. The synthesis of a library of such derivatives would provide researchers with a suite of tools to investigate a wider range of biological questions with greater precision.
Table 1: Potential Modifications to the this compound Scaffold
| Modification | Rationale | Potential Application |
| Addition of a terminal alkyne | Enables bioorthogonal "click" chemistry | Post-labeling with fluorescent dyes or affinity tags for improved detection and purification of target proteins. |
| Introduction of lipophilic groups | Increased cell membrane permeability | Probing of intracellular binding sites and targets. |
| Attachment of charged moieties | Decreased cell membrane permeability | Specific labeling of extracellular domains of transmembrane proteins. |
| Variation of the linker length | Optimize spatial orientation for crosslinking | Improved crosslinking efficiency to the target protein's binding pocket. |
Integration of this compound in High-Throughput Screening Assays for Target Discovery
High-throughput screening (HTS) has become an indispensable tool in drug discovery for rapidly assessing the activity of large compound libraries against a specific biological target. bmglabtech.comresearchgate.netaxxam.com The integration of this compound and its next-generation derivatives into HTS platforms presents a significant opportunity for identifying novel modulators of its target proteins, particularly ion channels.
A key application would be in competitive binding assays. In such a setup, a target-expressing system (e.g., cell line or membrane preparation) would be incubated with a fluorescently tagged derivative of this compound in the presence of test compounds from a library. Compounds that bind to the same site as the probe would compete for binding, resulting in a measurable decrease in the fluorescent signal. This approach would allow for the rapid identification of "hits" that interact with the bretylium (B1223015) binding site.
Moreover, functional HTS assays could be designed to screen for compounds that allosterically modulate the binding of this compound. For instance, by using a concentration of the probe that elicits a partial response, one could screen for compounds that either enhance or diminish its binding, indicating allosteric modulation of the target protein. Such assays could be adapted for various detection methods, including fluorescence resonance energy transfer (FRET), to provide a robust and scalable screening platform. gu.se The identification of allosteric modulators is of particular interest in drug development as they can offer greater specificity and a more nuanced control over protein function compared to direct competitive inhibitors.
Advancements in Proteomic Identification and Quantification of this compound Targets
A primary application of photoaffinity labels is the identification of their direct binding partners within a complex biological milieu. thermofisher.comnih.gov Future research will undoubtedly focus on employing advanced proteomic techniques in conjunction with this compound to identify and quantify its molecular targets with high confidence and precision.
The general workflow for such an experiment would involve treating a biological sample (e.g., cell lysate or intact cells) with a "clickable" derivative of this compound, followed by UV irradiation to induce covalent crosslinking to target proteins. After cell lysis, the alkyne-modified probe-protein conjugates would be selectively tagged with a biotin-azide molecule via a click reaction. The biotinylated proteins can then be enriched from the complex mixture using streptavidin-coated beads.
The enriched proteins would subsequently be subjected to digestion and analysis by high-resolution mass spectrometry (MS). nih.gov This "bottom-up" proteomic approach allows for the identification of the captured proteins by matching the experimentally determined peptide masses and fragmentation patterns to protein sequence databases.
Furthermore, quantitative proteomic strategies, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or Tandem Mass Tags (TMT), can be integrated into this workflow. metwarebio.com For example, by comparing the amount of protein pulled down in the presence and absence of a competitor compound (e.g., bretylium), one can confidently identify specific targets. This quantitative data provides a robust method for distinguishing true binding partners from non-specifically enriched proteins.
Table 2: Proteomic Workflow for Target Identification of this compound
| Step | Technique | Purpose |
| 1. Labeling | Incubation with "clickable" this compound derivative and UV crosslinking. | Covalent attachment of the probe to its binding partners. |
| 2. Tagging | Click chemistry with biotin-azide. | Attachment of a biotin (B1667282) handle for affinity purification. |
| 3. Enrichment | Streptavidin affinity chromatography. | Isolation of probe-target complexes from the proteome. |
| 4. Digestion | Trypsin digestion. | Generation of peptides for mass spectrometry analysis. |
| 5. Identification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Identification of the enriched proteins. |
| 6. Quantification | SILAC, TMT, or Label-Free Quantification. | Relative or absolute quantification of identified proteins to confirm specific binding. |
Potential for this compound in Understanding Ion Channel and Transporter Mechanisms
The established interaction of this compound with amiloride-sensitive sodium ion transport sites suggests its significant potential as a tool to dissect the molecular mechanisms of these and other ion channels and transporters. nih.govnih.gov Future research can leverage this probe to gain deeper insights into their structure, function, and regulation.
By identifying the specific amino acid residues that are covalently modified by this compound, researchers can map the binding pocket of the channel at a high resolution. This can be achieved by proteolytic digestion of the labeled protein followed by mass spectrometric analysis to pinpoint the exact site of crosslinking. Such information is invaluable for validating and refining structural models of ion channels and for understanding the molecular basis of drug-channel interactions.
Furthermore, this compound can be used to study the conformational changes that ion channels undergo during gating (the process of opening and closing). By performing photoaffinity labeling under different functional states (e.g., open, closed, inactivated), it may be possible to identify state-dependent differences in the labeling pattern. This would provide direct evidence for the structural rearrangements that occur within the channel protein during its functional cycle.
The ability to irreversibly block specific channels with this compound also provides a powerful tool for studying the physiological role of these channels in complex systems, such as neuronal networks or epithelial tissues. By selectively and permanently inactivating a channel population, researchers can investigate the downstream consequences on cellular and tissue function with high temporal and spatial control.
Table 3: Investigating Ion Channel Mechanisms with this compound
| Research Question | Experimental Approach | Expected Outcome |
| Where does the probe bind? | Photoaffinity labeling followed by MS/MS analysis of digested protein. | Identification of specific amino acid residues in the binding pocket. |
| How does the channel change shape? | State-dependent photoaffinity labeling (e.g., in the presence of agonists/antagonists). | Differential labeling patterns that reveal conformational changes during gating. |
| What is the channel's physiological role? | Targeted, irreversible inactivation of the channel in cellular or tissue models. | Understanding the functional consequences of channel blockade on complex biological processes. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-Azidobretylium tosylate, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves introducing the azide group to the bretylium scaffold via nucleophilic substitution or click chemistry. Characterization requires a combination of techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm covalent bonding and azide integration.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for pharmacological studies) .
- Mass spectrometry (MS) to verify molecular weight and isotopic patterns.
- Elemental analysis for empirical formula validation.
- Reproducibility guidelines (e.g., documenting reagent ratios, reaction conditions, and purification steps) should follow journal standards for experimental transparency .
Q. What pharmacological mechanisms are associated with this compound, and how can they be experimentally validated?
- Methodological Answer : Bretylium analogs exhibit biphasic sympathetic modulation: initial norepinephrine release followed by ganglionic blockade. For this compound:
- In vitro assays : Use isolated nerve terminals or cultured neurons to measure norepinephrine release via fluorometric detection.
- Radioligand binding studies : Assess affinity for adrenergic receptors using tritiated ligands (e.g., ³H-yohimbine for α₂-receptors).
- Electrophysiology : Patch-clamp experiments on sympathetic ganglia to confirm blockade efficacy .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacological data, such as variable efficacy across experimental models?
- Methodological Answer :
- Outlier analysis : Apply Grubbs’ test or similar statistical methods to identify and exclude anomalous data points, as seen in hyperhidrosis trials with glycopyrronium tosylate .
- Model-specific optimization : Tailor dosing regimens to tissue permeability (e.g., adjust for blood-brain barrier penetration in CNS studies).
- Mechanistic redundancy checks : Use knockout models or receptor antagonists to isolate pathways (e.g., confirm norepinephrine release is azide-dependent) .
Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to varying pH (3–9), temperatures (4–37°C), and light conditions to simulate in vivo environments. Monitor degradation via HPLC-MS .
- Azide stability : Quantify residual azide groups after storage using IR spectroscopy (azide peak at ~2100 cm⁻¹) or reaction with triphenylphosphine (colorimetric assay).
- Biological matrix compatibility : Spike plasma/serum samples to assess protein binding and metabolite formation .
Q. How can researchers design comparative studies to evaluate this compound against other bretylium analogs or azide-functionalized compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify the bretylium core (e.g., alkyl chain length, azide positioning) and test efficacy in standardized models (e.g., arrhythmia induction in rodents).
- Cross-functional assays : Compare azide-specific properties (e.g., click chemistry reactivity) with non-azide analogs to isolate functional contributions.
- Meta-analysis : Pool data from published bretylium studies (e.g., antiarrhythmic IC₅₀ values) to benchmark 4-Azidobretylium’s performance .
Data Analysis and Reporting
Q. What strategies ensure robust statistical interpretation of this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error-weighted fitting.
- Power analysis : Predefine sample sizes to detect ≥20% effect size with α=0.05 and β=0.2.
- Sensitivity analyses : Test assumptions (e.g., normality, homogeneity of variance) and apply transformations (e.g., log-normal) if needed .
Q. How should researchers document methodological limitations when reporting contradictory results in 4-Azidobretylium studies?
- Methodological Answer :
- Transparency in supplements : Detail batch-to-batch variability, solvent impurities, or instrumentation drift in supplementary files.
- Error propagation analysis : Quantify uncertainty in key parameters (e.g., purity-adjusted dosing).
- Comparative discussion : Contrast findings with prior bretylium or azide studies, highlighting model-specific factors (e.g., species differences in metabolism) .
Ethical and Collaborative Considerations
Q. What frameworks support ethical data sharing and collaboration in this compound research?
- Methodological Answer :
- FAIR principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata-rich).
- Precompetitive collaboration : Partner with academic labs to validate mechanisms while protecting IP via material transfer agreements (MTAs).
- Ethical oversight : Disclose azide handling risks (e.g., explosive potential) in institutional biosafety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
